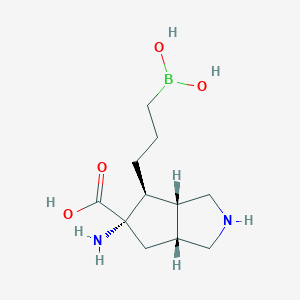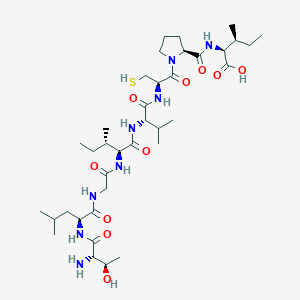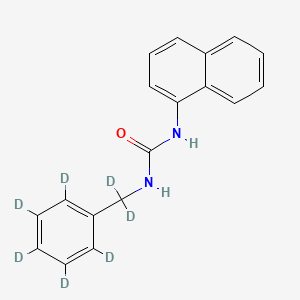
RTI-51-d3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RTI-51-d3 (hydrochloride) is a deuterated form of RTI-51 hydrochloride. It is a biochemical compound primarily used for research purposes. The compound is known for its high purity and is often utilized in proteomics research .
Méthodes De Préparation
The synthesis of RTI-51-d3 (hydrochloride) involves several steps. The starting material is typically a bromophenyl derivative, which undergoes a series of chemical reactions to form the final product. The synthetic route includes the following steps:
Methylation: The addition of a methyl group to the nitrogen atom.
Cyclization: Formation of the azabicyclo structure.
Esterification: Conversion of the carboxylic acid to a methyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt.
Analyse Des Réactions Chimiques
RTI-51-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
RTI-51-d3 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Employed in studies involving neurotransmitter transporters.
Medicine: Investigated for its potential effects on the central nervous system.
Industry: Utilized in the development of new biochemical assays.
Mécanisme D'action
The mechanism of action of RTI-51-d3 (hydrochloride) involves its interaction with neurotransmitter transporters. It inhibits the reuptake of dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is mediated through its binding to the transporter proteins, preventing the reuptake of the neurotransmitters .
Comparaison Avec Des Composés Similaires
RTI-51-d3 (hydrochloride) is similar to other compounds in the phenyltropane group, such as RTI-31 and RTI-55. it has a unique balance of monoamine reuptake inhibition, with a higher affinity for dopamine transporters compared to serotonin and norepinephrine transporters . This makes it distinct from other compounds in the same group, which may have different selectivity profiles.
Similar compounds include:
- RTI-31
- RTI-55
- RTI-113
- RTI-32
Propriétés
Formule moléculaire |
C16H21BrClNO2 |
|---|---|
Poids moléculaire |
377.7 g/mol |
Nom IUPAC |
methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H20BrNO2.ClH/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;/h3-6,12-15H,7-9H2,1-2H3;1H/t12-,13+,14+,15-;/m0./s1/i1D3; |
Clé InChI |
GRVPWXKXXKPLCW-WNORLSIYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Br)C(=O)OC.Cl |
SMILES canonique |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Br)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3E)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-bis(trideuteriomethyl)propan-1-amine oxide](/img/structure/B12429480.png)

![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid](/img/structure/B12429488.png)



![2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B12429532.png)
![11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione](/img/structure/B12429555.png)
![(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12429562.png)
